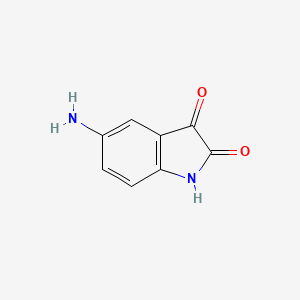

5-Aminoisatin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isatin derivatives, including 5-Aminoisatin, involves various chemical strategies. One approach includes the oxidative amido cyclization of sp(3) C-H bonds using I2-TBHP as a catalytic system, demonstrating a metal- and base-free condition method for synthesizing isatin and iodoisatin from 2'-aminoacetophenone through sequential iodination, Kornblum oxidation, and amidation in one pot (Ilangovan & Satish, 2014).

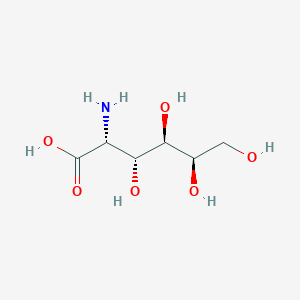

Molecular Structure Analysis

The structure of 5-Aminoisatin derivatives is confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques are crucial for verifying the synthesized compounds' structures, ensuring the correct formation of the desired isatin derivatives (Tehrani et al., 2016).

Chemical Reactions and Properties

Isatin derivatives participate in various chemical reactions, leading to a wide range of biological activities. The Schiff base formation from isatin and subsequent reactions, such as N-benzylation followed by Schiff base formation, provide a pathway to synthesize compounds with significant antibacterial activities. These reactions highlight the chemical versatility of isatin derivatives in synthesizing bioactive molecules (Tehrani et al., 2016).

Physical Properties Analysis

The physical properties of 5-Aminoisatin derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compounds' applications in drug formulation and other areas. Detailed physical properties analysis requires experimental measurements and is crucial for the practical application of these compounds.

Chemical Properties Analysis

The chemical properties of 5-Aminoisatin, including its reactivity with various chemical reagents, are central to its utility as a synthetic intermediate. The ability of isatin derivatives to undergo reactions such as Schiff base formation, amido cyclization, and others, underpins their application in creating a wide array of chemically and biologically significant compounds (Tehrani et al., 2016).

Wissenschaftliche Forschungsanwendungen

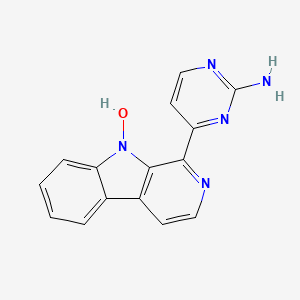

Isatin Binding Proteins in Brain Research

Isatin, an endogenous indole, exhibits a range of pharmacological activities, and its specific biological targets are not well characterized. A study by Buneeva et al. (2010) utilized affinity chromatography and proteomic analysis to identify isatin-binding proteins in mouse and rat brains, using 5-aminoisatin as an affinity ligand. They discovered numerous proteins, and these findings could enhance our understanding of isatin's role in the brain and its pharmacological effects (Buneeva et al., 2010).

Protein Interaction Studies

Further investigation into isatin analogues' interactions with human proteins was conducted by Buneeva et al. (2010), who used an optical biosensor to study the binding of human recombinant cytokeratins with 5-aminoisatin. This study provides insights into the molecular interactions and affinities of isatin analogues with specific human proteins, aiding in understanding their biological significance (Buneeva et al., 2010).

Proteomic Profiling Using Affinity Sorbents

In 2012, Buneeva and colleagues conducted a study focusing on the proteomic profiling of isatin-binding proteins in rodent brains. They compared the profiles of proteins separated using 5-aminoisatin and another isatin analogue, revealing significant differences in the number and identity of proteins identified. This suggests that the choice of isatin analogue significantly influences the results of such proteomic studies, highlighting the importance of 5-aminoisatin in such research (Buneeva et al., 2012).

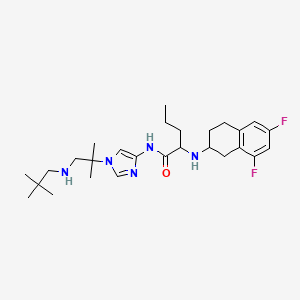

Synthesis and Evaluation of Isatin Derivatives

Ibrahim et al. (2021) explored the synthesis and evaluation of new isatin derivatives, starting from 5-aminoisatin, as potential tyrosine kinase inhibitors. This research contributes to the development of new pharmaceutical compounds with potential applications in cancer therapy (Ibrahim et al., 2021).

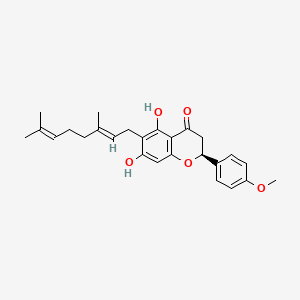

Computational Study on Isatin Derivatives

Czeleń, Szefler, and Skotnicka (2023) conducted a computational study on the immobilization of 5-nitroisatin derivatives using C60-based functionalized nanocarriers. This research is significant for developing new anti-cancer therapies, demonstrating the potential of 5-aminoisatin derivatives in targeted drug delivery and cancer treatment (Czeleń, Szefler, & Skotnicka, 2023).

Antitumor Effects of 5-Aminolevulinic Acid

Shishido et al. (2020) studied the antitumor effect of 5-aminolevulinic acid, a derivative of 5-aminoisatin, in esophageal squamous cell carcinoma. They found that this compound induces ferroptosis, a form of cell death, suggesting its potential as a new therapeutic agent for this type of cancer (Shishido et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-amino-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTNUMGNMGRBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473696 | |

| Record name | 5-Aminoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminoisatin | |

CAS RN |

42816-53-5 | |

| Record name | 5-Aminoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42816-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

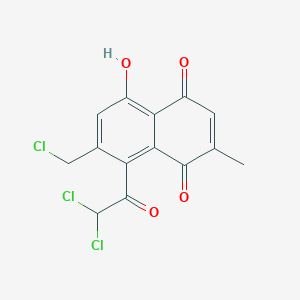

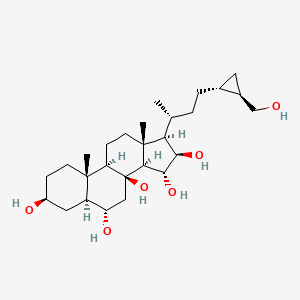

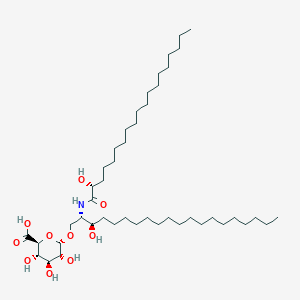

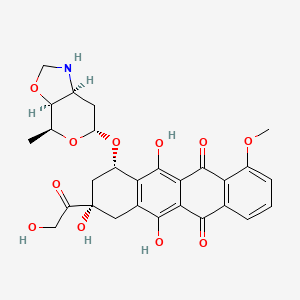

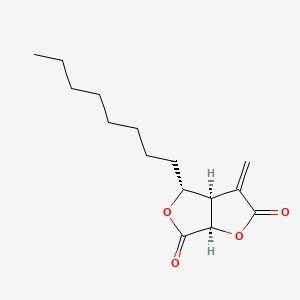

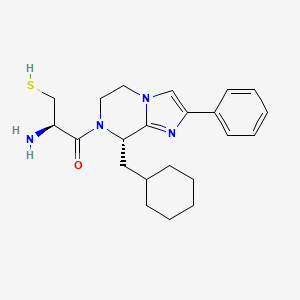

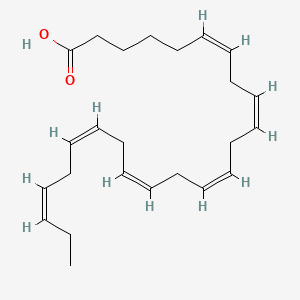

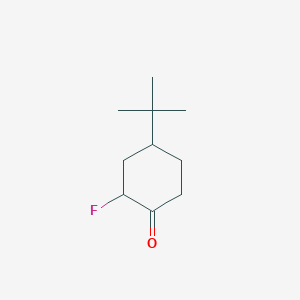

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.